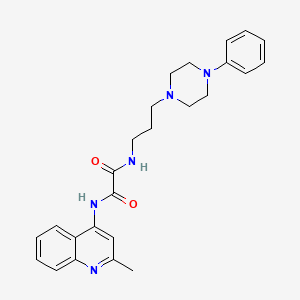

N1-(2-methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as MPQPO, is a chemical compound that has been the focus of scientific research in recent years. MPQPO is a novel oxalamide derivative that has shown potential in a variety of research applications, including cancer treatment, pain management, and neurological disorders.

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Research on compounds similar to N1-(2-methylquinolin-4-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide often focuses on understanding their pharmacokinetics and metabolism. For instance, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, detail the disposition, metabolism, and elimination of the drug in humans, highlighting the importance of understanding these processes for drug development and safety (Renzulli et al., 2011). Similarly, investigating the metabolic pathways and resulting metabolites of drugs like almorexant provides essential insights into their pharmacological effects and potential therapeutic applications (Dingemanse et al., 2013).

Therapeutic Applications

The therapeutic applications of related compounds are also a significant area of research. Studies have explored the effects of these compounds on conditions such as Parkinson's disease, highlighting potential neuroprotective or neurotoxic effects depending on the compound's action mechanism. For example, research into the N-methylation ability for azaheterocyclic amines in Parkinson's disease patients suggests that alterations in the metabolism of certain compounds may play a role in the disease's pathogenesis (Aoyama et al., 2000; Matsubara et al., 2002).

Mécanisme D'action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Mode of Action

Quinolines are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Biochemical Pathways

Quinoline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Result of Action

Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

The effectiveness of quinoline derivatives can be influenced by various factors, including the chemical modifications made to the quinoline nucleus .

Propriétés

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2/c1-19-18-23(21-10-5-6-11-22(21)27-19)28-25(32)24(31)26-12-7-13-29-14-16-30(17-15-29)20-8-3-2-4-9-20/h2-6,8-11,18H,7,12-17H2,1H3,(H,26,31)(H,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNIWHRDAJJGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2936556.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)

![Methyl 2,4-dimethyl-5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzoate](/img/structure/B2936569.png)

![3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2936571.png)

![N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936574.png)